(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
Description
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its molecular formula is C₁₃H₁₆BrN, and it has a molecular weight of 266.18 g/mol . The compound features a benzyl group at position 2 and a bromine atom at position 7, with defined stereochemistry at the 1R and 4R positions. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry for exploring receptor binding and chiral synthesis.
Properties
Molecular Formula |
C13H16BrN |
|---|---|
Molecular Weight |
266.18 g/mol |
IUPAC Name |
(1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16BrN/c14-13-11-6-7-12(13)15(9-11)8-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-,12-,13?/m1/s1 |
InChI Key |
IOFSXPYIRVBNDN-ZNRZSNADSA-N |
Isomeric SMILES |
C1C[C@@H]2C([C@H]1CN2CC3=CC=CC=C3)Br |
Canonical SMILES |
C1CC2C(C1CN2CC3=CC=CC=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as 2-azabicyclo[2.2.1]heptane.
Benzylation: The benzyl group is introduced via a benzylation reaction, often using benzyl bromide and a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane may involve large-scale bromination and benzylation processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at C7 undergoes nucleophilic substitution with retention of configuration due to neighboring group participation by the lone pair of the bicyclic nitrogen atom . This stereochemical outcome is critical for synthesizing enantiomerically pure derivatives.
Key Reactions and Conditions:
Mechanistic Insight : The nitrogen lone pair stabilizes the transition state during substitution, leading to retention of configuration. This phenomenon is corroborated by X-ray crystallography and NOESY experiments .
Fluorination Reactions
Fluorination using diethylaminosulfur trifluoride (DAST) converts the C7 hydroxyl derivative to the corresponding fluoro compound :
Reaction Pathway:
anti-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane → DAST, CH₂Cl₂, −78°C → anti-7-Fluoro-2-benzyl-2-azabicyclo[2.2.1]heptane
Key Data:
Oxidation and Reduction Strategies
The bromine atom facilitates redox transformations for functional group interconversion:
Oxidation :
-
7-Bromo derivative → CrO₃, H₂SO₄ → 7-Keto-2-azabicyclo[2.2.1]heptane (precursor for further derivatization) .
Reduction :
-
7-Keto derivative → NaBH₄, MeOH → syn-7-Hydroxy-2-benzyl-2-azabicyclo[2.2.1]heptane (diastereoselectivity >95%) .
Comparative Reactivity of Analogues
The table below contrasts reactivity trends for related azabicycloheptane derivatives :
| Compound | Reactivity at C7 | Preferred Mechanism |
|---|---|---|
| (1R,4R)-7-Bromo-2-benzyl derivative | High | SN2 with retention |
| 7-Hydroxy-2-benzyl derivative | Moderate | Mitsunobu coupling |
| 7-Keto-2-benzyl derivative | Low | Grignard addition |
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane serves as a pivotal intermediate in medicinal chemistry, enabling stereocontrolled synthesis of nAChR ligands and fluorinated bioactive molecules. Its synthetic versatility is underpinned by well-characterized reaction pathways and mechanistic studies .
Scientific Research Applications
Chemistry:
Chiral Ligands: The compound can be used as a chiral ligand in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Building Blocks: It serves as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibitors: Potential use as an enzyme inhibitor in biochemical studies.
Receptor Studies: Useful in studying receptor-ligand interactions due to its unique structure.
Medicine:
Drug Development: Exploration as a lead compound in drug discovery for various therapeutic targets.
Pharmacological Studies: Investigation of its pharmacokinetic and pharmacodynamic properties.
Industry:
Catalysis: Application in catalytic processes for chemical manufacturing.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rel-(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The bromine and benzyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The bicyclic structure provides rigidity and specificity in its interactions, making it a valuable tool in studying molecular pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Substituents
Brominated Derivatives
(1R,4R,7R)-7-Bromo-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptane Molecular Formula: C₁₄H₁₈BrN Molecular Weight: 280.21 g/mol Key Features: Substituted with a phenylethyl group (instead of benzyl) at position 2 and bromine at position 5. Applications: Used in asymmetric synthesis; commercially available with 95% purity (CAS 881844-56-0) .
(1R,4R)-2-(5-Bromopyrimidin-2-yl)-5-methyl-2,5-diazabicyclo[2.2.1]heptane
- Molecular Formula : C₉H₁₂BrN₅
- Molecular Weight : 268.99 g/mol ([M+H]⁺ observed at 268.99/271.01 m/z)
- Key Features : Contains a 5-bromopyrimidinyl group and a diazabicyclo core. Synthesized via microwave-assisted reactions, highlighting its thermal stability .
Fluorinated Analogues
Functional Group Variations
(1R,4S)-7-Boc-2-oxo-7-azabicyclo[2.2.1]heptane Molecular Formula: C₁₁H₁₇NO₃ Molecular Weight: 211.26 g/mol Key Features: A Boc-protected oxo derivative with 4S stereochemistry. Used in peptide mimetics due to its carbamate group .
Impact of Stereochemistry on Activity
Comparative Data Table
Critical Notes
Stereochemical Accuracy : Misassignments of stereochemistry (e.g., endo vs. exo isomers) have been reported, necessitating X-ray crystallography or advanced NMR for validation .
Synthetic Challenges : Bromine’s steric bulk complicates functionalization, whereas fluorine offers easier modification but reduced electrophilicity.
Biological Relevance : Substitutions on the bicyclic scaffold (e.g., bromine for halogen bonding, benzyl for lipophilicity) directly influence target binding and pharmacokinetics.
Biological Activity
(1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is a bicyclic compound notable for its unique structural features, including a bromine atom and a benzyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets.
- Molecular Formula: C13H16BrN
- Molecular Weight: 266.18 g/mol
- CAS Number: 312955-00-3
- IUPAC Name: (1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane
The biological activity of (1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The presence of the bromine atom enhances the compound's reactivity, while the benzyl group facilitates interactions with biological targets, potentially influencing signaling pathways critical for various cellular functions.
In Vitro Studies
Recent studies have highlighted the compound's efficacy against various pathogens and its potential therapeutic applications:
-
Antiprotozoal Activity:
- The compound has demonstrated significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. In vitro assays revealed an effective concentration (EC50) of 260 nM, indicating strong inhibitory effects on parasite growth while maintaining selectivity over mammalian cells (approximately 200-fold) .
- Enzymatic Inhibition:
Pharmacokinetics
Pharmacokinetic studies show that the compound has a relatively low intrinsic clearance when metabolized by liver microsomes, which may affect its bioavailability in vivo. The blood-brain barrier penetration potential was estimated using in silico models, suggesting favorable properties for central nervous system applications .
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of (1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| (1R,4R)-2-Benzyl-7-bromo-2-azabicyclo[2.2.1]heptane | C13H16BrN | Bromine and benzyl groups | Active against T. brucei |
| rel-(1R,4R)-2-benzyl-2,5-diazabicyclo[2.2.1]heptane | C12H14N2 | Lacks bromine | Lower activity against T. brucei |
| 7-Oxabicyclo[2.2.1]heptane derivatives | Varies | Different functional groups | Variable activity |
Case Studies
Case Study 1: Efficacy Against T. brucei
In a controlled laboratory setting, researchers evaluated the efficacy of (1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane against bloodstream-form T. brucei. The results indicated that the compound not only inhibited growth but also displayed selectivity that could mitigate toxicity in mammalian systems.
Case Study 2: Structure-Activity Relationship (SAR) Analysis
A series of analogs were synthesized to explore the structure-activity relationship of the bicyclic scaffold. Variations in the bromine and benzyl substitutions revealed critical insights into how these modifications affected biological activity and selectivity profiles.
Q & A
Q. What are the most reliable synthetic routes for preparing (1R,4R)-2-benzyl-7-bromo-2-azabicyclo[2.2.1]heptane?
- Methodological Answer : The synthesis often involves multi-step sequences starting from constrained bicyclic precursors. For example, bromination of 7-azabicyclo[2.2.1]heptane derivatives can be achieved using stereoselective bromination agents (e.g., N-bromosuccinimide under controlled conditions). Evidence from palladium-catalyzed cross-coupling reactions (e.g., coupling heteroaryl halides with 7-azabicyclo[2.2.1]heptane) also provides a pathway to functionalize the bicyclic core .
Q. How is the stereochemistry of (1R,4R)-configured azabicyclo compounds validated?
- Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical assignment. For example, corrections to earlier misassignments of azabicyclo[2.2.1]heptane derivatives were resolved via X-ray structures and 2D NMR analysis (e.g., NOESY correlations to confirm bridgehead substituent orientation) . Chiral HPLC can also resolve enantiomers for purity assessment .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : 1H-NMR and 13C-NMR are essential for identifying bridgehead protons and carbons, which exhibit distinct splitting patterns due to the bicyclic strain. For example, azabicyclo[2.2.1]heptanes show diagnostic peaks for the endo/exo configuration of substituents. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy helps identify functional groups like bromine or benzyl moieties .
Advanced Research Questions
Q. How can data contradictions in stereochemical assignments of azabicyclo compounds be resolved?
- Methodological Answer : Discrepancies often arise from misinterpretation of NMR data or overreliance on computational models. A case study revealed that an initial misassignment of a 2-azabicyclo[2.2.1]heptane derivative as endo-(1R,3S,4S) was corrected to exo-(1S,3S,4R) using X-ray crystallography and reanalysis of coupling constants . DFT calculations can also validate proposed intermediates (e.g., aziridinium species in ring-expansion reactions) .
Q. What strategies optimize enantiomeric excess in asymmetric syntheses of this compound?
- Methodological Answer : Chiral auxiliaries or catalysts (e.g., palladium-bisimidazol-2-ylidene complexes) improve stereocontrol. For example, pseudo-enantiomeric ligands in catalytic systems can reverse chiral induction, as observed in Michael addition reactions using azabicyclo[2.2.1]heptane-based catalysts . Screening solvent polarity and temperature during cyclization steps (e.g., NaH-mediated intramolecular reactions) also enhances selectivity .
Q. How do structural modifications (e.g., benzyl or bromo groups) impact the compound’s reactivity?
- Methodological Answer : The benzyl group enhances steric bulk, influencing nucleophilic substitution rates at the bridgehead. Bromine acts as a leaving group, enabling cross-coupling reactions (e.g., Suzuki-Miyaura with arylboronic acids). Comparative studies of 7-azabicyclo[2.2.1]heptane derivatives show that electron-withdrawing substituents like bromine increase electrophilicity at the adjacent carbon .
Data Contradiction and Mechanistic Analysis
Q. Why do some synthetic routes for azabicyclo[2.2.1]heptanes yield unexpected ring-expanded products?
- Methodological Answer : Ring expansion to azabicyclo[3.2.1]octanes can occur via aziridinium intermediates, as shown in DFT-supported mechanisms. For example, reaction of 7-azabicyclo[2.2.1]heptane with nitromethane under basic conditions led to unexpected octane derivatives due to transient aziridinium formation. Monitoring reaction progress with in-situ NMR and adjusting stoichiometry mitigates this .
Q. How do computational methods (e.g., DFT) aid in resolving reaction pathways for this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
